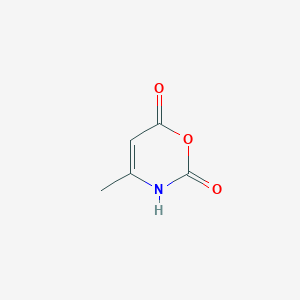

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

51440-82-5 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

4-methyl-3H-1,3-oxazine-2,6-dione |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(7)9-5(8)6-3/h2H,1H3,(H,6,8) |

InChI Key |

OIAKGMHQBFLCTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

The 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione structure features a six-membered ring containing one oxygen and one nitrogen atom, along with two carbonyl groups. A primary retrosynthetic disconnection involves breaking the bonds formed during the final cyclization step. A logical approach is to disconnect the N3-C4 and O1-C6 bonds, which conceptually leads to a substituted β-amino acid derivative or its synthetic equivalent. An alternative disconnection across the N3-C2 and O1-C2 bonds suggests a pathway involving a carbamate-forming cyclization onto an α,β-unsaturated system.

Based on a documented synthesis, a practical and effective disconnection is across the N3–C2 and O1–C6 bonds. This strategy points towards a reaction between a precursor containing the C4-C5-C6-O portion and a synthon that provides the N3-C2=O moiety.

Following the most viable disconnection strategy, the essential precursors for the synthesis of this compound can be identified. The core C4-C5-C6 framework, including the methyl group at C4, is effectively sourced from citraconic anhydride (B1165640) (also known as 3-methylfuran-2,5-dione). This cyclic anhydride provides the required atoms in the correct oxidation state.

The nitrogen atom at the N3 position and the carbonyl group at C2 can be introduced using a reagent that reacts with the anhydride. Trimethylsilyl (B98337) azide (B81097) serves as an effective synthon for the "-N=" portion, which, through a series of rearrangements and reactions, can form the necessary amide bond within the heterocyclic ring.

| Target Molecule | Key Disconnection | Precursors/Synthons |

| This compound | N3-C2 and O1-C6 | Citraconic Anhydride |

| Trimethylsilyl Azide |

Classical Synthetic Routes and Adaptations

Classical synthetic methods remain fundamental in constructing heterocyclic frameworks, often involving well-established reaction types that have been adapted for specific targets.

While cycloaddition reactions are a powerful tool for forming six-membered rings, a specific, well-documented synthesis of this compound utilizes a reaction that proceeds through a rearrangement mechanism rather than a classical cycloaddition. nih.gov A notable synthesis involves the reaction of citraconic anhydride with trimethylsilyl azide. nih.gov In this procedure, the reagents are stirred in dichloromethane, leading to the formation of the target compound. nih.gov This reaction provides a direct route to the 4-methyl substituted 3-oxauracil (B1200269) derivative. nih.gov

Table 1: Synthesis of this compound nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|

Condensation and annulation strategies are widely employed in the synthesis of 1,3-oxazine derivatives. sciresliterature.org These methods typically involve the reaction of a bifunctional molecule containing, for example, an amine and a hydroxyl group, with a carbonyl-containing compound to build the heterocyclic ring. For instance, the condensation of 3-aminopropanol with carboxylic acid derivatives is a known route to 1,3-oxazines. sciresliterature.org Another approach involves the reaction of chalcones with urea (B33335) in the presence of a base, which first forms a dihydropyrimidine (B8664642) that can be considered a related heterocyclic system. While these represent general strategies for the broader class of 1,3-oxazines, their direct adaptation for the synthesis of the specific dione (B5365651) target, this compound, from acyclic precursors would require careful selection of starting materials with the appropriate functional groups and oxidation states.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient approach to complex molecules. mdpi.com The Mannich reaction is a classic example that can be used to synthesize 1,3-oxazine derivatives, often involving a phenol, an aldehyde, and a primary amine or ammonia. jcsp.org.pkresearchgate.net These reactions are highly valued for their atom economy and procedural simplicity. mdpi.com While powerful for generating diverse oxazine (B8389632) structures, the application of a specific MCR to directly yield the this compound core is not prominently documented and would present a synthetic challenge in assembling the dione functionality in a single step.

Modern and Sustainable Synthetic Approaches

The synthesis of 1,3-oxazine-dione cores, including the 4-methyl derivative, is increasingly benefiting from modern synthetic strategies that prioritize sustainability, efficiency, and novelty. These approaches move beyond classical condensation reactions to incorporate advanced catalytic systems and innovative reaction technologies.

Catalytic Transformations (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis offers a powerful tool for the construction of the 1,3-oxazine-dione ring system, often providing higher yields, milder reaction conditions, and greater control over selectivity compared to stoichiometric methods. Both organocatalysis and transition metal catalysis have been explored for the synthesis of oxazine derivatives.

Organocatalysis: While specific organocatalytic routes to this compound are not extensively documented, related isomers have been successfully synthesized using these methods. For instance, the synthesis of 1,3-oxazine-2,4-diones has been achieved through an organocatalyzed [4+2] annulation of carbon dioxide with allenamides. This reaction utilizes a Lewis base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as a catalyst. The proposed mechanism involves the deprotonation of the substrate by the organocatalyst, followed by a nucleophilic attack on CO2 and a subsequent 6-exo-dig cyclization. This strategy highlights the potential of organocatalysis to utilize CO2 as a C1 building block, aligning with green chemistry principles.

Transition Metal Catalysis: Various transition metal catalysts have been employed to facilitate the synthesis of the broader 1,3-oxazine class, suggesting their potential applicability to dione derivatives.

Cobalt Catalysis: A novel approach for synthesizing 1,3-oxazinone derivatives involves a multicomponent reaction using cobalt-based phosphate (B84403) catalysts. researchgate.net This method achieves impressive yields of up to 97% in very short reaction times (around 7 minutes) under environmentally friendly conditions using an ethanol/water solvent system. researchgate.net

Ruthenium Catalysis: Ruthenium(III) chloride (RuCl₃) has been shown to efficiently catalyze the tandem N–H insertion/cyclization of α-arylamino ketones and diazo pyruvates to construct 1,4-oxazines. rsc.org This type of transformation, which proceeds through an enol intermediate, demonstrates the utility of ruthenium in forming the core oxazine heterocycle under mild conditions. rsc.org

Magnetic Nanocatalysts: A reusable magnetic catalyst, GO-Fe₃O₄–Ti(IV), has been developed for the one-pot synthesis of 1,3-naphtoxazine derivatives. nih.gov This heterogeneous catalyst demonstrates high efficiency and can be easily recovered and reused, offering significant advantages in terms of sustainability and process economy. nih.gov

Photochemical and Electrochemical Synthesis Methods

The use of light or electricity to drive chemical reactions represents a frontier in modern organic synthesis, offering unique reactivity pathways.

Photochemical Synthesis: Photoredox catalysis is an emerging strategy for the formation of heterocyclic compounds. While not specifically detailed for this compound, the synthesis of general 1,3-oxazines has been achieved via the C-H functionalization of Betti bases using a pyridazine (B1198779) derivative as a photocatalyst under visible light. researchgate.net This approach leverages the generation of radical intermediates to forge new bonds under exceptionally mild conditions, avoiding the need for high temperatures or harsh reagents. researchgate.net

Electrochemical Synthesis: Currently, there is a notable lack of specific reports in the scientific literature detailing the electrochemical synthesis of this compound or its close derivatives. This represents a potential area for future research and development, as electrosynthesis can offer a green and reagent-minimal alternative to traditional methods.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, provides significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. For the industrial production of related isomers like 2H-1,3-oxazine-2,4(3H)-dione, 6-methyl-, continuous flow reactors are employed to optimize reaction conditions and improve yield and purity. This technology allows for precise control over parameters such as temperature, pressure, and residence time, leading to more efficient and consistent manufacturing processes. The application of flow chemistry could be a valuable strategy for the large-scale production of this compound.

Green Chemistry Principles in Oxazine-Dione Production

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like oxazine-diones. Key strategies include:

Use of Green Solvents: The cobalt-catalyzed synthesis of oxazinones in an ethanol/water mixture is a prime example of replacing hazardous organic solvents with more benign alternatives. researchgate.net

Solvent-Free Conditions: Some syntheses of 1,3-oxazines are performed under solvent-free conditions, often aided by reusable solid catalysts like fly ash or magnetic nanocatalysts. nih.gov This approach, sometimes involving grinding or mechanochemistry, dramatically reduces solvent waste.

Atom Economy: Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are inherently atom-economical. The catalytic synthesis of naphthoxazines from β-naphthol, an aldehyde, and urea or an amine is a representative example of this efficient approach. researchgate.net

Yield Optimization and Purity Enhancement Strategies

Achieving high yield and purity is critical for the practical application of any synthetic method. This is typically accomplished through the systematic optimization of reaction conditions.

Reaction Parameter Tuning and Process Optimization

The optimization of a chemical reaction involves methodically adjusting various parameters to find the conditions that provide the best outcome. For the synthesis of oxazine derivatives, several factors are commonly investigated.

Effect of Catalyst Loading and Temperature: The amount of catalyst used and the reaction temperature are critical variables. Optimization studies for the synthesis of 1,3-naphtoxazine derivatives using a GO-Fe₃O₄–Ti(IV) catalyst showed that the best results were achieved under solvent-free conditions at 60 °C. Lowering the temperature or omitting the catalyst led to significantly reduced yields.

The following interactive table summarizes findings from an optimization study for the synthesis of a 1,3-naphtoxazine derivative, illustrating the impact of reaction parameter tuning.

| Entry | Catalyst | Catalyst Amount (g) | Temperature (°C) | Condition | Time (min) | Yield (%) |

| 1 | GO | 0.04 | 60 | Solvent-free | 35 | 30 |

| 2 | GO-Fe₃O₄ | 0.04 | 60 | Solvent-free | 30 | 65 |

| 3 | GO-Fe₃O₄–Ti(IV) | 0.02 | 60 | Solvent-free | 25 | 75 |

| 4 | GO-Fe₃O₄–Ti(IV) | 0.04 | 60 | Solvent-free | 10 | 96 |

| 5 | GO-Fe₃O₄–Ti(IV) | 0.06 | 60 | Solvent-free | 10 | 96 |

| 6 | GO-Fe₃O₄–Ti(IV) | 0.04 | 40 | Solvent-free | 20 | 60 |

| 7 | GO-Fe₃O₄–Ti(IV) | 0.04 | 80 | Solvent-free | 10 | 96 |

| 8 | None | - | 60 | Solvent-free | 60 | Trace |

Data adapted from a study on 1,3-naphtoxazine synthesis. nih.gov

This systematic approach to process optimization is crucial for developing robust, high-yielding, and pure synthetic routes for this compound and related heterocyclic compounds.

Chromatographic and Recrystallization Techniques for Purification

Detailed investigations into the synthesis of this compound indicate that the compound can be effectively purified to a high crystalline standard using recrystallization.

Recrystallization Techniques

Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound in a hot versus a cold solvent. For this compound, a specific and effective method has been documented.

Solvent Selection and Procedure : The purification of the title compound has been successfully achieved using acetone (B3395972) as the solvent. The process involves dissolving the crude this compound in acetone at room temperature. The subsequent slow evaporation of the solvent allows for the gradual formation of well-defined crystals of the purified compound. nih.gov

The table below summarizes the reported recrystallization parameters for this compound.

| Parameter | Details |

| Technique | Recrystallization |

| Solvent | Acetone |

| Temperature | Room Temperature |

| Procedure | Slow Evaporation |

| Outcome | Crystalline solid |

Chromatographic Techniques

Based on a review of the available scientific literature, specific details regarding the use of chromatographic techniques, such as column chromatography or thin-layer chromatography (TLC), for the purification of this compound are not extensively reported. The synthesis procedures found in the literature suggest that the compound precipitates from the reaction mixture in a relatively pure form, which is then further refined by recrystallization. nih.gov This indicates that for the described synthetic routes, extensive chromatographic purification may not be a necessary step to achieve the desired purity.

Reaction Mechanisms and Reactivity Profile of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Electrophilic and Nucleophilic Reactivity Investigations

The unique structural arrangement of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione provides multiple sites for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the two carbonyl groups significantly influences the electron density distribution within the ring, rendering the carbonyl carbons highly electrophilic and the vinylic carbon susceptible to nucleophilic addition.

The presence of two carbonyl groups makes this compound susceptible to nucleophilic attack. The reaction outcomes are often dependent on the nature of the nucleophile and the reaction conditions, with possibilities including addition to the carbonyl groups or ring-opening reactions.

Reactions with Amines: Primary and secondary amines are expected to react with this compound, potentially leading to a variety of products. Nucleophilic attack can occur at either the C2 or C6 carbonyl carbon. Attack at the C6 position, followed by ring opening of the lactone, would lead to the formation of an N-substituted maleamic acid derivative. Alternatively, attack at the C2 position could initiate a ring-opening of the lactam portion. While specific studies on this compound with a wide range of amines are not extensively documented, the synthesis of 1-aza-1,3-butadienes from 3-oxauracil (B1200269) derivatives suggests that ring-opening reactions initiated by nucleophiles are a key aspect of their chemistry.

Reactions with Alcohols: In the presence of acid or base catalysts, alcohols can act as nucleophiles. libretexts.orglibretexts.orgyoutube.com The reaction would likely involve nucleophilic acyl substitution at one of the carbonyl groups. Attack at the C6 carbonyl could lead to a ring-opened ester product. The reactivity would be influenced by the steric hindrance of both the alcohol and the oxazine-dione ring.

Reactions with Hydrides: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce one or both carbonyl groups. The chemoselectivity of the reduction would depend on the reagent and reaction conditions. LiAlH₄, being a stronger reducing agent, would likely reduce both the ester and the amide functionalities, potentially leading to a ring-opened amino diol. The less reactive NaBH₄ might show some selectivity towards the more reactive carbonyl group.

A summary of the expected reactivity with various nucleophiles is presented in the table below.

| Nucleophile | Potential Reaction Type | Expected Product(s) |

| Amines (R-NH₂) | Nucleophilic Acyl Substitution / Ring-Opening | N-substituted maleamic acid derivatives, ring-opened amides |

| Alcohols (R-OH) | Nucleophilic Acyl Substitution / Ring-Opening | Ring-opened ester derivatives |

| Hydrides (e.g., LiAlH₄) | Reduction | Ring-opened amino diols |

The electron-deficient nature of the this compound ring system generally makes it less susceptible to electrophilic attack on the ring itself. The double bond is deactivated by the adjacent electron-withdrawing carbonyl groups. However, electrophilic attack can occur at the nitrogen or oxygen atoms if they are deprotonated to form the corresponding anions.

Electrophilic aromatic substitution-type reactions are not applicable to this non-aromatic heterocyclic system. libretexts.orglumenlearning.comrsc.orgmasterorganicchemistry.com Any electrophilic addition to the double bond would be disfavored due to the electronic effects of the carbonyl groups.

Ring-opening reactions are a prominent feature of the reactivity of this compound, particularly when treated with nucleophiles. The mechanism typically involves a nucleophilic attack on one of the carbonyl carbons, followed by cleavage of a C-O or C-N bond within the ring. For instance, hydrolysis with water or hydroxide (B78521) would lead to the opening of the lactone ring to form a maleamic acid derivative.

The synthesis of 1-aza-1,3-butadienes from 3-oxauracil derivatives provides evidence for a ring-opening pathway. nih.govresearchgate.net While the detailed mechanism for this specific transformation is not fully elucidated in the available literature, it likely involves a series of steps initiated by a nucleophile or a thermal rearrangement, leading to the fragmentation of the heterocyclic ring and the formation of the diene system.

Ring-closing reactions to form the this compound ring are also synthetically important. The formation of the parent ring system often involves the cyclization of a suitable acyclic precursor, such as a derivative of maleic acid.

Isomerization and Tautomerism Studies

The structural features of this compound allow for the possibility of tautomeric equilibria, which can significantly influence its reactivity and spectroscopic properties.

Keto-Enol Tautomerism: The presence of a carbonyl group at the C6 position adjacent to a vinylic proton allows for the potential existence of a keto-enol tautomer. The enol form would result from the migration of a proton from the methyl group to the C6 carbonyl oxygen, creating a hydroxyl group and a conjugated diene system within the ring. However, the stability of the dicarbonyl system generally favors the keto form. Computational studies on similar dicarbonyl compounds have shown that the keto tautomer is typically more stable. orientjchem.orgresearchgate.netresearchgate.netnih.govnih.gov The equilibrium can be influenced by factors such as solvent polarity and temperature.

Amide-Imidic Acid Tautomerism: The lactam functionality within the ring can theoretically exist in equilibrium with its imidic acid tautomer. This involves the migration of the proton from the nitrogen atom to the C2 carbonyl oxygen. Generally, the amide form is significantly more stable than the imidic acid form. Theoretical investigations have shown that the amide tautomer is energetically favored.

The potential tautomeric forms are illustrated in the table below.

| Tautomerism Type | Tautomeric Forms | Relative Stability |

| Keto-Enol | Keto form (dione) vs. Enol form (hydroxy-oxazinone) | Keto form is generally more stable |

| Amide-Imidic Acid | Amide form (lactam) vs. Imidic acid form | Amide form is significantly more stable |

The this compound molecule itself is achiral as it possesses a plane of symmetry. However, reactions at the double bond or at the carbonyl carbons could potentially generate new stereocenters. For instance, the addition of a nucleophile to the double bond could lead to the formation of two new stereocenters, resulting in diastereomeric products.

Currently, there is a lack of specific research in the scientific literature concerning diastereoselective transformations involving this compound. Any such reactions would likely require the use of chiral reagents or catalysts to induce facial selectivity in the attack on the planar ring system. The stereochemical outcome of reactions, such as reductions or additions, would be an important area for future investigation to fully understand the synthetic utility of this compound. beilstein-journals.orgresearchgate.net

Photochemical and Thermal Transformations

The stability of this compound under the influence of light and heat is a critical aspect of its reactivity profile. These transformations can lead to degradation or rearrangement, yielding a variety of products.

Degradation Pathways under Light Irradiation

Thermal Stability and Decomposition Mechanisms

Detailed experimental data regarding the thermal stability and decomposition mechanisms of this compound are scarce. The melting point of the compound is reported to be 176.5 °C, which provides a general indication of its thermal stability in the solid state. Beyond this temperature, decomposition is expected. For related heterocyclic systems like s-triazines, the ring system itself is known to be very stable, resisting decomposition up to 550°C, with decomposition pathways being heavily influenced by the nature of the substituents. uri.edu However, the 1,3-oxazine-dione ring has different structural features, and its decomposition pathways would likely involve processes such as decarboxylation, decarbonylation, or fragmentation of the heterocyclic ring. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to precisely determine its decomposition temperature and the associated energetic changes.

Acid-Base Catalyzed Reactions

The presence of acidic (N-H) and basic (carbonyl oxygens) sites within the molecule dictates its behavior in acid-base catalyzed reactions.

Protonation and Deprotonation Behavior

The acidity of the N-H proton at the N3 position is a key characteristic of the molecule. The predicted pKa value for this compound is approximately 6.74. This value suggests that the compound is weakly acidic and can be deprotonated by a moderately strong base to form a resonance-stabilized anion.

Protonation is expected to occur at one of the carbonyl oxygen atoms, with the O6 oxygen being a likely candidate due to its position in the lactam moiety, which can influence its basicity. The protonated species would be activated towards nucleophilic attack.

| Parameter | Value |

| Predicted pKa | 6.74 ± 0.40 |

Role of Lewis Acids and Bases in Activating the Oxazine-Dione System

The coordination of Lewis acids to the carbonyl oxygen atoms can significantly enhance the electrophilicity of the carbonyl carbons, thereby activating the molecule for various transformations. While specific studies on this compound are not available, research on the synthesis of related 1,3-oxazinane-2,4-diones has demonstrated the use of a Lewis acid catalyst, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, to facilitate their formation from epoxides, isocyanates, and carbon monoxide. nih.gov This suggests that Lewis acids can play a crucial role in activating the oxazine-dione system.

The use of Lewis bases in activating this specific oxazine-dione system has not been documented. In principle, a Lewis base could interact with the N-H proton, facilitating deprotonation and subsequent reactions of the resulting anion.

| Catalyst Type | Potential Role in Activating Oxazine-Dione Systems | Example from Related Compounds |

| Lewis Acids | Coordination to carbonyl oxygens, increasing the electrophilicity of carbonyl carbons. | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ used in the synthesis of 1,3-oxazinane-2,4-diones. nih.gov |

| Lewis Bases | Potential to facilitate deprotonation at the N3 position. | No specific examples found in the literature for this system. |

Computational Analysis of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the reactivity and stability of various oxazine (B8389632) derivatives. ekb.egresearchgate.net Such studies can provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters of potential reaction pathways.

For this compound, computational analysis could be used to:

Determine the most likely sites for protonation and the relative stabilities of the resulting conjugate acids.

Model the deprotonation process and analyze the charge distribution in the resulting anion.

Investigate the mechanisms of potential thermal decomposition or photochemical rearrangement pathways.

Explore the interaction with Lewis acids and bases to understand the nature of the activation.

While specific computational studies on this compound are not present in the current literature, the application of these methods to similar heterocyclic systems underscores their potential for elucidating the complex reactivity of this compound.

Transition State Elucidation and Activation Energies

Currently, there are no publicly accessible studies that detail the elucidation of transition states or the calculation of activation energies for reactions involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of chemical transformations.

Theoretical chemistry provides powerful tools, such as Density Functional Theory (DFT) and ab initio methods, to map the potential energy surface of a reaction. This process allows for the identification of transition state structures, which are the highest energy points along the reaction coordinate, and the calculation of the energy barrier, or activation energy (Ea), that must be overcome for the reaction to proceed.

For a compound like this compound, potential reactions of interest for such a study could include:

Ring-opening reactions initiated by nucleophiles or electrophiles.

Hydrolysis under acidic or basic conditions.

Reactions involving the active N-H group.

Thermal decomposition pathways.

A computational investigation would provide precise geometric parameters of the transition state and the associated activation energy, offering deep insight into the compound's stability and reactivity. However, at present, this information has not been reported.

Molecular Dynamics Simulations for Reactivity Prediction

Similarly, the application of molecular dynamics (MD) simulations to predict the reactivity of this compound has not been described in the available scientific literature. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments, such as in different solvents or at different temperatures.

By simulating the interactions of this compound with other reactants or solvent molecules, MD can help predict:

The preferred sites for chemical attack.

The conformational changes that may precede or occur during a reaction.

The role of solvent molecules in stabilizing reactants, transition states, or products.

Thermodynamic properties related to reactivity, such as the free energy of activation.

Ab initio molecular dynamics (AIMD) could be particularly valuable, as it uses quantum mechanical calculations to determine the forces between atoms at each step of the simulation, offering a highly accurate, albeit computationally intensive, method for predicting reaction pathways and dynamics without pre-existing experimental data.

The absence of such computational studies means that the dynamic behavior and detailed reactivity profile of this compound are yet to be fully characterized. Future research in this area would be invaluable for advancing the understanding of this heterocyclic compound and guiding its potential applications.

Computational and Theoretical Chemistry Studies of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione dictate its chemical behavior. Theoretical studies, by solving approximations of the Schrödinger equation, can elucidate these features in detail.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the π-system of the double bond and the lone pairs of the oxygen and nitrogen atoms. This orbital represents the molecule's ability to donate electrons in a chemical reaction, making it a nucleophile.

Conversely, the LUMO is anticipated to be distributed over the electrophilic centers of the molecule, particularly the carbonyl carbons and the C=C double bond. This orbital signifies the molecule's capacity to accept electrons, thus defining its electrophilic character.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution within a molecule reveals the regions that are electron-rich and electron-poor. This distribution can be visualized using an electrostatic potential (ESP) map, where different colors represent varying electrostatic potentials on the electron density surface.

In this compound, the ESP map would be expected to show regions of high negative potential (typically colored red) around the carbonyl oxygen atoms and the ring oxygen atom, due to the high electronegativity of oxygen and the presence of lone pairs. These areas are indicative of nucleophilic sites, prone to attack by electrophiles.

Conversely, regions of positive potential (typically colored blue) are expected near the hydrogen atom attached to the nitrogen (the N-H group) and the carbonyl carbon atoms. These areas represent electrophilic sites, susceptible to attack by nucleophiles. The methyl group, being weakly electron-donating, would have a relatively neutral potential.

Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which govern the molecule's physical properties and its binding to biological targets.

Bond Lengths, Bond Angles, and Dihedral Angles Optimization

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined experimentally through X-ray crystallography. nih.gov Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to optimize the molecular geometry, and the results are often in excellent agreement with experimental data for the gas phase.

The crystal structure reveals that the 1,3-oxazine ring is essentially planar. nih.gov This planarity is a consequence of the sp² hybridization of the atoms involved in the double bond and carbonyl groups, which favors a flat arrangement. The key geometric parameters from the crystallographic study are presented in the interactive table below.

| Bond | Length (Å) |

|---|---|

| O1—C2 | 1.357 |

| O1—C6 | 1.398 |

| C2—O2 | 1.200 |

| C2—N3 | 1.354 |

| N3—C4 | 1.401 |

| C4—C5 | 1.338 |

| C4—C7 | 1.489 |

| C5—C6 | 1.415 |

| C6—O6 | 1.209 |

| Angle | Degree (°) |

|---|---|

| C2—O1—C6 | 122.2 |

| O1—C2—O2 | 120.3 |

| O1—C2—N3 | 116.1 |

| O2—C2—N3 | 123.6 |

| C2—N3—C4 | 126.8 |

| N3—C4—C5 | 115.6 |

| N3—C4—C7 | 116.5 |

| C5—C4—C7 | 127.9 |

| C4—C5—C6 | 121.8 |

| O1—C6—C5 | 117.4 |

| O1—C6—O6 | 115.1 |

| C5—C6—O6 | 127.5 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape reveals the most stable conformations and the energy barriers between them.

Identification of Stable Conformations and Interconversion Barriers

As established by X-ray crystallography, the 1,3-oxazine ring of this compound is planar. nih.gov This significantly simplifies its conformational analysis, as the ring does not adopt the chair, boat, or twist conformations characteristic of saturated heterocyclic systems. The primary source of conformational flexibility in this molecule arises from the rotation of the methyl group attached to the C4 position.

The rotation of this methyl group is associated with a relatively low energy barrier. Theoretical calculations on similar molecules suggest that the rotational barrier for a methyl group attached to an sp²-hybridized carbon is typically in the range of 1-3 kcal/mol. The stable conformations would correspond to staggered arrangements where the hydrogen atoms of the methyl group are positioned to minimize steric interactions with the adjacent atoms in the ring. The transition states for this rotation would be the eclipsed conformations. Given the low energy barrier, at room temperature, the methyl group can be considered to be freely rotating.

Influence of Substituents on Conformational Preferences

While this compound itself has a fixed planar ring, the introduction of other substituents could potentially influence the planarity and the rotational barrier of the methyl group. For instance, bulky substituents adjacent to the methyl group could increase the rotational barrier due to increased steric hindrance.

Furthermore, if substituents were to be placed on the nitrogen atom (N3), this could potentially introduce a degree of non-planarity to the ring, leading to a more complex conformational landscape. However, for the title compound, the dominant conformational feature remains the low-barrier rotation of the C4-methyl group against a planar ring system.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.

Conceptual DFT provides a framework for defining chemical concepts such as hardness, softness, and electrophilicity. researchgate.net These global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. semanticscholar.org It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger capacity to act as an electrophile. researchgate.net It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Nucleophilicity Index (N) describes the electron-donating ability of a molecule.

For this compound, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine the HOMO and LUMO energies and subsequently derive these reactivity indices. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Value (Illustrative) | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Gap | ΔE | 6.3 | eV |

| Hardness | η | 3.15 | eV |

| Softness | S | 0.317 | eV-1 |

| Electronegativity | χ | 4.35 | eV |

| Electronic Chemical Potential | μ | -4.35 | eV |

| Electrophilicity Index | ω | 3.01 | eV |

Note: These values are illustrative and would be formally determined via specific computational software.

The condensed Fukui functions can be calculated for each atom in this compound to predict sites for:

Nucleophilic attack (f+): The site most susceptible to attack by a nucleophile, where an electron is accepted. This is often associated with the LUMO electron density. researchgate.net

Electrophilic attack (f-): The site most likely to be attacked by an electrophile, where an electron is donated. This is typically related to the HOMO electron density. researchgate.net

Radical attack (f0): The preferred site for attack by a radical species.

By analyzing the values of the Fukui functions, one can rank the reactivity of the different atoms (C, N, O) in the oxazine (B8389632) ring and the methyl group, providing a detailed map of the molecule's chemical selectivity. researchgate.netsemanticscholar.org For instance, the carbonyl carbons are often predicted to be susceptible to nucleophilic attack, while the nitrogen and oxygen atoms might be sites for electrophilic interaction.

Theoretical Spectroscopic Prediction Methodologies

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations, particularly with hybrid functionals like B3LYP, are highly effective at predicting these vibrational frequencies. researchgate.netmdpi.com

The process involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. researchgate.net

The calculated frequencies correspond to specific molecular motions, such as C=O stretching, N-H bending, C-N stretching, and CH₃ rocking. These predicted frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. Often, the calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | IR Intensity (Illustrative) | Raman Activity (Illustrative) |

|---|---|---|---|

| N-H Stretch | 3450 | High | Low |

| C-H Stretch (Methyl) | 2980 | Medium | Medium |

| C=O Stretch (Asymmetric) | 1785 | Very High | Low |

| C=O Stretch (Symmetric) | 1720 | High | High |

| C-N Stretch | 1350 | Medium | Medium |

| C-O-C Stretch | 1240 | High | Low |

Note: These are representative frequencies. Actual calculations would provide a full list of vibrational modes.

NMR spectroscopy is a primary technique for structure elucidation in organic chemistry. researchgate.net Quantum mechanical calculations, especially using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts (¹H and ¹³C). mdpi.comnrel.gov

The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shifts are then calculated relative to a reference standard, typically Tetramethylsilane (TMS). researchgate.net These predictions are highly sensitive to the molecular geometry and the computational level of theory used. chemrxiv.org Comparing the predicted spectrum with an experimental one can help assign peaks and confirm the proposed structure of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and robust method for modeling these transitions and predicting UV-Vis absorption spectra. nih.govspectroscopyonline.comrsc.org

The TD-DFT calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.com The primary transitions are often from the HOMO to the LUMO, but other transitions between molecular orbitals (e.g., n → π* or π → π*) can also be significant. rsc.org For this compound, TD-DFT can predict the λmax values and identify the nature of the electronic transitions responsible for its absorption profile. researchgate.net

Solvent Effects and Environmental Perturbations on Molecular Properties

A thorough review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the solvent effects on the molecular properties of this compound. Research detailing how environmental perturbations, such as varying solvent polarity or specific solvent interactions, influence the electronic structure, geometry, and spectroscopic characteristics of this particular compound is not publicly available.

There are no published research articles detailing the application of continuum solvation models (such as the Polarizable Continuum Model, PCM) or explicit solvent molecule simulations (like Molecular Dynamics or Monte Carlo simulations) to study this compound. Consequently, data on the solvation energy, changes in dipole moment in different media, or specific solute-solvent structural arrangements for this compound are not available.

While computational studies on the interactions of this compound in a solvent environment are unavailable, crystallographic studies provide valuable insight into its intermolecular interactions in the solid state. X-ray diffraction analysis has shown that in its crystalline form, the molecules of this compound are planar. nih.gov

The crystal structure is characterized by a distinct intermolecular hydrogen bonding pattern. A single type of intermolecular hydrogen bond is formed between the nitrogen atom at position 3 (N3) of one molecule and the oxygen atom at position 6 (O6) of a neighboring, glide-related molecule. nih.gov This N—H⋯O hydrogen bond links the molecules into zigzag chains. nih.gov The geometry of this hydrogen bond has been precisely determined, as detailed in the table below. nih.gov This interaction is a key factor in the packing of the molecules in the crystal lattice. nih.gov The hydrogen bonding network in this compound results in staggered molecular chains, a pattern that differs significantly from the hydrogen bonding observed in halogenated derivatives of the same core structure. nih.govnih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H3···O6 | 0.86 | 2.02 | 2.877 (3) | 173 |

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the validation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione, the theoretical exact mass is 127.026943 Da. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of thermally labile or non-volatile molecules, minimizing fragmentation during the ionization process. bris.ac.uk

Electrospray Ionization (ESI): This method is particularly suited for polar molecules and involves applying a strong electric field to a liquid solution of the analyte, creating an aerosol of charged droplets. ESI analysis of this compound would likely be performed in both positive and negative ion modes. In positive mode, protonated molecules [M+H]+ are commonly observed, along with adducts with sodium [M+Na]+ or potassium [M+K]+. In negative mode, the deprotonated molecule [M-H]- is expected due to the presence of the acidic N-H proton.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, volatile, or semi-volatile compounds. bris.ac.uk In APCI, the analyte is vaporized and then ionized via a corona discharge that creates reactant ions from the solvent and gas phase. bris.ac.ukpnnl.gov For this compound, APCI would also be expected to produce the protonated molecule [M+H]+ in positive mode and the deprotonated molecule [M-H]- in negative mode. bris.ac.uk

The following table summarizes the expected ions and their theoretical exact masses for HRMS analysis.

| Ion Type | Molecular Formula | Theoretical m/z (Da) |

| Positive Mode | ||

| Protonated [M+H]+ | C5H6NO3+ | 128.03422 |

| Sodium Adduct [M+Na]+ | C5H5NO3Na+ | 150.01617 |

| Negative Mode | ||

| Deprotonated [M-H]- | C5H4NO3- | 126.01967 |

Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are used to fragment the precursor ion (e.g., [M+H]+). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its structure. The oxazine (B8389632) ring contains several potential cleavage points, including amide and ester-like functionalities.

Key fragmentation pathways for the [M+H]+ ion would likely involve:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic diones.

Loss of Carbon Dioxide (CO2): Resulting from the cleavage of the carbamate (B1207046) portion of the ring.

Ring-opening and subsequent cleavages: Leading to smaller, stable fragment ions.

A proposed fragmentation scheme is outlined in the table below.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion m/z (Da) |

| 128.03422 | CO | C4H6NO2+ | 100.03930 |

| 128.03422 | HNCO | C4H4O2+ | 84.01923 |

| 100.03930 | C2H2O | C2H4N+ | 42.03382 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide initial information, advanced 2D experiments are necessary for the complete and unambiguous assignment of all signals.

For this compound, a combination of 2D NMR experiments would be used to confirm its covalent framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, a key correlation would be expected between the vinylic proton (H5) and the protons of the methyl group (H7) via a four-bond long-range coupling.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps protons to the carbons they are directly attached to. emerypharma.com This experiment would show correlations between the H7 protons and the methyl carbon (C7), and between the vinylic H5 and its corresponding carbon (C5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the carbon skeleton by showing correlations between protons and carbons over two or three bonds. emerypharma.comyoutube.com Key HMBC correlations would confirm the placement of the methyl group and the connectivity of the carbonyl carbons. For instance, the methyl protons (H7) would show correlations to the sp² carbons C4 and C5. The vinylic proton (H5) would show correlations to the methyl carbon (C7) and the carbonyl carbon (C6).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net In a relatively rigid, planar molecule like this, NOESY can confirm spatial proximities, such as between the methyl protons (H7) and the vinylic proton (H5).

The following tables summarize the predicted NMR data and 2D correlations.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom # | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | O | - | - |

| 2 | C=O | - | ~150 |

| 3 | N-H | ~11.5 | - |

| 4 | C=C | - | ~165 |

| 5 | C-H | ~5.8 | ~105 |

| 6 | C=O | - | ~160 |

Predicted 2D NMR Correlations

| Proton(s) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| H5 | H7 (long range) | C5 | C4, C6, C7 | H7 |

| H7 | H5 (long range) | C7 | C4, C5 | H5 |

| N3-H | None | None | C2, C4 | None |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers critical insights into the structure, packing, and dynamics of molecules in the solid phase. This is particularly important for identifying polymorphism (the existence of multiple crystalline forms) or characterizing amorphous material.

Based on crystallographic studies, this compound is a planar molecule that forms hydrogen-bonded zigzag chains in its crystalline state. nih.gov Solid-state NMR could be used to:

Confirm the Asymmetric Unit: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can resolve distinct signals for each carbon in the asymmetric unit. If multiple, crystallographically inequivalent molecules were present, additional signals would be observed.

Characterize Polymorphism: Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in their crystal packing environments. ssNMR is a powerful tool for identifying and quantifying different polymorphic forms in a bulk sample.

Probe Hydrogen Bonding: Advanced ssNMR techniques, such as those involving ¹⁵N labeling, could directly probe the N-H···O hydrogen bonds that define the crystal structure, providing information on bond lengths and dynamics.

Dynamic NMR (DNMR) techniques, primarily through variable-temperature (VT) experiments, are used to study molecular processes that occur on the NMR timescale, such as tautomerism and conformational changes. researchgate.net

For this compound, the potential for prototropic tautomerism exists. mdpi.com The molecule exists predominantly in the dione (B5365651) form, but could theoretically exist in equilibrium with enol tautomers where the N-H proton migrates to one of the carbonyl oxygens (O2 or O6), creating a hydroxyl group and an imine.

If such an equilibrium existed and the rate of exchange between tautomers were in the appropriate range, VT-NMR could be used to study it. At low temperatures, the exchange would be slow, and separate signals for each tautomer might be resolved. As the temperature increases, the rate of exchange would increase, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. Analysis of the line shapes at different temperatures would allow for the determination of the kinetic and thermodynamic parameters of the exchange process. Given the planarity of the ring, significant conformational exchange is not expected, making tautomerism the primary focus for potential DNMR studies. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is a premier technique for determining the precise arrangement of atoms within a crystalline solid. nih.govwikipedia.org It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding a molecule's structure and function. nih.govnih.gov

Single-Crystal X-ray Diffraction (SCXRD) Principles and Applications

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the definitive three-dimensional structure of a molecule. numberanalytics.comfiveable.me The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots called reflections. wikipedia.orgnih.gov By analyzing the positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govfiveable.me

For this compound, SCXRD analysis has been performed, revealing critical structural details. nih.govnih.gov The compound crystallizes in the monoclinic system. The analysis confirmed the molecular formula as C₅H₅NO₃ and provided precise unit cell dimensions. nih.gov The study revealed that the molecule is essentially planar, with a maximum deviation of 0.075 Å for the ring oxygen atom. nih.govnih.gov A significant finding from the crystallographic data is the presence of intermolecular N—H⋯O hydrogen bonds. These bonds form a zigzag chain between glide-related molecules, playing a crucial role in the crystal packing and stability of the solid-state structure. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₅NO₃ |

| Formula Weight | 127.10 g/mol |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions ▼ |

a = 7.254 (3) Å

|

| Volume | 561.0 (4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.505 Mg/m³ |

| Final R indices [I > 2σ(I)] | R1 = 0.049 |

| R indices (all data) | wR2 = 0.191 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the study of this compound include:

Phase Identification: The obtained PXRD pattern can be compared against databases to confirm the identity of the synthesized compound.

Purity Assessment: It can detect the presence of crystalline impurities or different polymorphic forms. Each crystalline substance has a characteristic diffraction pattern, allowing for the identification of contaminants in the bulk sample.

Polymorph Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), which may have different physical properties. PXRD is a key tool in screening for and identifying different polymorphs of this compound.

Quality Control: In a manufacturing setting, PXRD can ensure batch-to-batch consistency of the crystalline form of the final product.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational energy levels of a molecule. mdpi.com It is a powerful non-destructive technique for identifying functional groups and providing insights into molecular structure and conformation. numberanalytics.comresearchgate.net The two main techniques, Infrared (IR) and Raman spectroscopy, are often used together as they provide complementary information. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Principles

Fourier Transform Infrared (FTIR) spectroscopy is based on the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a transition to a higher vibrational energy state. numberanalytics.com An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration (e.g., stretching or bending).

For this compound, FTIR is used to confirm the presence of its key functional groups. The analysis of its spectrum would reveal characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Methyl/Alkene) | Stretching | 2850 - 3100 |

| C=O (Amide I) | Stretching | 1680 - 1720 |

| C=O (Ester/Lactone) | Stretching | 1735 - 1760 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C-O (Ester/Lactone) | Stretching | 1100 - 1300 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering). This frequency shift provides information about the vibrational modes of the molecule. researchgate.net

A key principle of Raman spectroscopy is the selection rule: a vibration is Raman-active if it causes a change in the polarizability of the molecule. This makes it particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy provides complementary data to FTIR:

Strong C=C Signal: The C=C double bond within the ring is expected to produce a strong signal in the Raman spectrum due to its high polarizability.

Symmetric Vibrations: Symmetric stretching vibrations of the molecule's backbone would be more prominent in the Raman spectrum.

Weak Carbonyl Signals: While the C=O groups are strong absorbers in the IR spectrum, their signals in the Raman spectrum are typically weaker.

Aqueous Solutions: Water is a weak Raman scatterer, making this technique well-suited for studying samples in aqueous media, which can be challenging for FTIR.

The combination of FTIR and Raman provides a more complete vibrational profile, aiding in detailed conformational analysis and structural elucidation. researchgate.netbohrium.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. researchgate.net These methods are essential for assessing the purity of a synthesized compound like this compound and for analyzing it within complex matrices. nih.govnih.gov The choice of technique depends on the compound's polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques in pharmaceutical and chemical analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): This is the premier method for the analysis of non-volatile or thermally sensitive compounds. For a polar molecule like this compound, reversed-phase HPLC would be the method of choice. A non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by the appearance of a single major peak in the chromatogram, and its quantity can be accurately measured using a suitable detector, such as a UV detector, which would be sensitive to the conjugated system in the molecule.

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. While the target molecule has a moderate molecular weight, its suitability for GC would depend on its volatility and stability at the temperatures required for analysis. nih.gov GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for definitive identification of the compound and any impurities. nih.gov For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

| Technique | Principle | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detector | Application |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Partitioning between a polar mobile phase and a non-polar stationary phase. | Octadecylsilane (C18) | Water/Acetonitrile or Water/Methanol gradient | UV-Vis, Diode Array (DAD) | Purity assessment, quantification, impurity profiling. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxane-based (e.g., DB-5) | Inert gas (Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment (if volatile), identification of volatile impurities. |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for its coupling with a range of detectors, each providing unique qualitative and quantitative information.

A common approach for the analysis of this compound and related cyclic ureides involves reversed-phase chromatography. This technique typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Due to the presence of a chromophore in its structure, this compound can be readily detected using UV-Vis spectroscopy. A photodiode array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The maximum absorbance wavelength (λmax) for this class of compounds is typically in the range of 210-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity. For this compound (molar mass: 127.10 g/mol ), electrospray ionization (ESI) is a suitable ionization technique, which can detect the protonated molecule [M+H]⁺ at m/z 128.1. Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information through fragmentation analysis.

Below is a hypothetical data table illustrating typical HPLC conditions and expected results for the analysis of this compound.

| Parameter | UV/PDA Detection | Mass Spectrometry (MS) Detection |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | PDA at 220 nm | ESI+, Scan m/z 50-500 |

| Retention Time | ~ 5.8 min | ~ 4.2 min |

| Observed λmax | 225 nm | - |

| Observed m/z | - | 128.1 [M+H]⁺ |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a polar and non-volatile molecule due to the presence of amide and dione functionalities, making its direct analysis by GC challenging. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form.

Derivatization: A common derivatization technique for compounds containing active hydrogens (such as the N-H group in the oxazine ring) is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer is the most common approach for the analysis of the derivatized compound. The GC separates the TMS-derivative of this compound from other components of the sample, and the MS provides identification based on its mass spectrum and fragmentation pattern. A mass spectrum for the underivatized compound is available, which can serve as a reference.

The following table presents plausible GC-MS conditions for the analysis of the TMS-derivative of this compound.

| Parameter | Condition |

| Derivatization Reagent | BSTFA + 1% TMCS |

| Reaction Conditions | 70 °C for 30 min |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

| Expected Derivative | N-TMS-4-Methyl-2H-1,3-oxazine-2,6(3H)-dione |

| Expected M⁺ of Derivative | m/z 199 |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom bearing the methyl group. Consequently, it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to have analytical methods capable of separating and quantifying them. Chiral chromatography is the most widely used technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds.

The choice of the mobile phase is critical for achieving enantiomeric separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) modes can be explored.

A hypothetical chiral HPLC method for the separation of the enantiomers of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution Order | Enantiomer 1, followed by Enantiomer 2 |

| Hypothetical Retention Times | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |

| Resolution (Rs) | > 1.5 |

Derivatization and Analog Development of 4 Methyl 2h 1,3 Oxazine 2,6 3h Dione

Synthetic Modification Strategies at Peripheral Positions

The structure of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione features three primary sites for peripheral modification: the methyl group at the 4-position, the two carbonyl groups (dione moieties) at the 2- and 6-positions, and the N-H group at the 3-position.

The methyl group at the 4-position is allylic in nature, which suggests a propensity for radical-mediated and condensation reactions. While specific studies on the functionalization of the methyl group of this compound are not extensively documented, the reactivity of similar methyl groups on other N-heterocycles provides a basis for potential transformations. nih.gov

One plausible strategy involves radical halogenation, such as bromination using N-bromosuccinimide (NBS) with a radical initiator, to form a 4-(bromomethyl) derivative. This brominated intermediate would be a versatile precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of alkoxy, amino, and cyano groups, among others.

Another potential avenue is through condensation reactions. The acidity of the methyl protons could be exploited for condensation with aldehydes and ketones under basic or acidic conditions to yield styryl or related derivatives. Furthermore, oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, which would open up a wide range of further derivatization possibilities, including amide and ester formation.

Table 1: Potential Derivatives from Methyl Group Functionalization

| Starting Material | Reagents | Potential Product |

|---|---|---|

| This compound | NBS, AIBN | 4-(Bromomethyl)-2H-1,3-oxazine-2,6(3H)-dione |

| This compound | Benzaldehyde, Base | 4-(2-Phenylvinyl)-2H-1,3-oxazine-2,6(3H)-dione |

The dione (B5365651) moiety in this compound is a key feature for derivatization. The presence of two carbonyl groups allows for reactions typical of 1,3-dicarbonyl compounds. nih.govresearchgate.netnih.govresearchgate.net

Enolization is a fundamental property of dicarbonyl systems. Treatment with a suitable base could generate an enolate, which can then be trapped with various electrophiles. For instance, O-alkylation or O-acylation of the enol form would yield alkoxy or acyloxy derivatives at the 6-position. The resulting enol ethers or enol esters are valuable synthetic intermediates. Theoretical studies on similar cyclic systems, such as azlactones, suggest that base-mediated enolization is a viable pathway. acs.org

Ketalization of one or both carbonyl groups is another potential modification. Reaction with diols, such as ethylene (B1197577) glycol, under acidic conditions could selectively protect one of the carbonyls, allowing for differential reactivity at the other. This selective protection strategy is crucial for the regioselective synthesis of more complex derivatives.

Table 2: Potential Derivatives from Dione Moiety Modification

| Starting Material | Reagents | Potential Product |

|---|---|---|

| This compound | NaH, CH3I | 6-Methoxy-4-methyl-2H-1,3-oxazin-2-one |

Building upon the functionalized intermediates described above, the introduction of additional heteroatoms or the construction of fused ring systems is a logical progression. The synthesis of fused heterocycles often relies on the reactivity of 1,3-dicarbonyl compounds. acs.org

For example, the reaction of the enolate of this compound with bifunctional electrophiles could lead to the formation of new heterocyclic rings. Condensation with hydrazine (B178648) or substituted hydrazines could potentially yield pyrazole-fused oxazines. Similarly, reaction with hydroxylamine (B1172632) could lead to isoxazole-fused systems.

Furthermore, the N-H group at the 3-position provides a handle for introducing various substituents. N-alkylation or N-acylation can be readily achieved under standard conditions. The introduction of a substituent with a second reactive group, such as an N-allyl or N-propargyl group, would provide a substrate for intramolecular cyclization reactions to form more complex polycyclic systems.

Ring Expansion and Contraction Methodologies

Altering the core scaffold of this compound through ring expansion or contraction can lead to novel heterocyclic systems with different ring sizes and properties.

Ring expansion of six-membered heterocycles is a known strategy to access seven- or eight-membered rings. mdpi.comrsc.org While specific examples for this compound are not available, analogous transformations in related lactams and lactones suggest potential pathways. For instance, a Beckmann or Schmidt rearrangement of a suitably derivatized precursor could lead to the insertion of a nitrogen or carbon atom into the ring, resulting in a diazepine (B8756704) or oxazepine derivative.

Ring contraction of oxazine (B8389632) derivatives has been reported to yield five-membered rings such as pyrrole (B145914) derivatives. researchgate.netmdpi.com For example, base-promoted ring contraction of certain 1,2-oxazine derivatives leads to the formation of pyrrolo[1,2-b] acs.orgresearchgate.netoxazines. mdpi.com A similar strategy, perhaps involving a Favorskii-type rearrangement of a halogenated derivative of this compound, could potentially lead to five-membered lactam derivatives.

Skeletal rearrangements offer a powerful tool for the synthesis of complex molecular architectures from simpler precursors. researchgate.net The cyclic imide-like structure of this compound may be susceptible to certain types of rearrangements.

For instance, photochemical rearrangements are known to induce significant changes in heterocyclic frameworks. Irradiation of the oxazine-dione could potentially lead to valence isomerization or ring-opening and re-closure to afford novel isomers. Additionally, acid- or base-catalyzed rearrangements could lead to the migration of substituents or ring atoms, resulting in thermodynamically more stable or kinetically favored products. While speculative for this specific compound, the study of skeletal rearrangements in amides and related heterocycles provides a conceptual framework for such investigations. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| 4-(Bromomethyl)-2H-1,3-oxazine-2,6(3H)-dione |

| Benzaldehyde |

| 4-(2-Phenylvinyl)-2H-1,3-oxazine-2,6(3H)-dione |

| Potassium permanganate |

| 2,6-Dioxo-2,3-dihydro-6H-1,3-oxazine-4-carboxylic acid |

| Sodium hydride |

| Methyl iodide |

| 6-Methoxy-4-methyl-2H-1,3-oxazin-2-one |

| Ethylene glycol |

| p-Toluenesulfonic acid |

| 4-Methyl-3,4-dihydro-2H-spiro[1,3-oxazine-6,2'- acs.orgmdpi.comdioxolan]-2-one |

| Hydrazine |

| Hydroxylamine |

Combinatorial Chemistry and Library Synthesis Approaches

The application of combinatorial chemistry and library synthesis to the this compound scaffold represents a strategic approach to systematically explore the chemical space around this core structure. While extensive research specifically detailing combinatorial libraries of this particular compound is not widely documented in publicly available literature, the principles of these methodologies are broadly applicable to the synthesis of diverse oxazine-dione derivatives.

High-Throughput Synthesis of Oxazine-Dione Derivatives

High-throughput synthesis (HTS) methodologies are instrumental in the rapid generation of large numbers of analogs from a common scaffold. For the this compound core, HTS would typically involve parallel synthesis techniques where variations are introduced at specific positions of the molecule. The synthesis of substituted 2H-1,3-oxazine-2,6-diones has been achieved through the reaction of trimethylsilyl (B98337) azide (B81097) with substituted maleic anhydrides, a method that lends itself to a high-throughput approach by varying the substituents on the maleic anhydride (B1165640) starting material. acs.org

A hypothetical high-throughput synthesis workflow for generating a library of this compound derivatives could involve the following steps:

Scaffold Preparation: Synthesis of the core this compound structure.

Parallel Derivatization: In a multi-well plate format, the scaffold could be subjected to a variety of reactants to introduce diversity. For instance, N-alkylation or N-arylation at the 3-position would be a common strategy.

Automated Purification: Rapid purification of the resulting products using techniques like automated flash chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization and Archiving: High-throughput characterization using methods such as mass spectrometry and NMR spectroscopy, followed by storage of the compounds in a library format.

| R1-Substituent (at N3) | R2-Substituent (at C5) | Starting Materials |

| Methyl | Hydrogen | This compound, Methyl iodide |

| Ethyl | Hydrogen | This compound, Ethyl bromide |

| Benzyl | Hydrogen | This compound, Benzyl chloride |

| Phenyl | Hydrogen | This compound, Phenylboronic acid |

| Methyl | Bromo | 5-bromo-4-methyl-2H-1,3-oxazine-2,6(3H)-dione, Methyl iodide |

| Ethyl | Bromo | 5-bromo-4-methyl-2H-1,3-oxazine-2,6(3H)-dione, Ethyl bromide |

This table represents a hypothetical library design for illustrative purposes.